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molecular formula C24H51O3P B1346606 Trioctyl phosphite CAS No. 3028-88-4

Trioctyl phosphite

Cat. No. B1346606
M. Wt: 418.6 g/mol
InChI Key: QOQNJVLFFRMJTQ-UHFFFAOYSA-N
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Patent
US03939229

Procedure details

A mixture of 0.2 g. of cobalt octoate and 70 g. of trioctyl phosphite is warmed in vacuo (10 mm.) at 30°C while oxygen is added over a period of six hours. The mixture is stirred throughout this period by means of a magnetic stirrer. The product is washed with an aqueous alkaline solution to remove the cobalt catalyst, having a 91% yield of trioctyl phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cobalt octoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[P:1]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[O:29]=O>CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Co+2]>[P:1]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])([O:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])([O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
cobalt octoate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred throughout this period by means of a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.2 g
ADDITION
Type
ADDITION
Details
is added over a period of six hours
Duration
6 h
WASH
Type
WASH
Details
The product is washed with an aqueous alkaline solution
CUSTOM
Type
CUSTOM
Details
to remove the cobalt catalyst

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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